molecular formula C6H11NO2 B1600375 Methyl 2-aminopent-4-enoate CAS No. 70837-19-3

Methyl 2-aminopent-4-enoate

Cat. No.: B1600375
CAS No.: 70837-19-3
M. Wt: 129.16 g/mol
InChI Key: JHQZRHILTYGZQL-UHFFFAOYSA-N
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Description

Methyl 2-aminopent-4-enoate is an organic compound with the molecular formula C6H11NO2 It is a derivative of pentenoic acid, featuring an amino group at the second carbon and a methyl ester group at the terminal carbon

Scientific Research Applications

Methyl 2-aminopent-4-enoate has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-aminopent-4-enoate can be synthesized through several methods. One common approach involves the reaction of 2-aminopent-4-enoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification process to occur efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of substituted amines or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as triethylamine or pyridine.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted amines or amides.

Mechanism of Action

The mechanism of action of methyl 2-aminopent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. Additionally, the ester group may undergo hydrolysis, releasing the active amine form, which can further interact with biological molecules.

Comparison with Similar Compounds

Methyl 2-aminopent-4-enoate can be compared with other similar compounds, such as:

    Methyl 4-aminopent-2-enoate: This compound differs in the position of the amino group, which can lead to variations in reactivity and biological activity.

    Methyl 2-aminobut-3-enoate: The shorter carbon chain in this compound may result in different chemical properties and applications.

    Methyl 2-aminohex-5-enoate: The longer carbon chain can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-aminopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQZRHILTYGZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446685
Record name methyl 2-aminopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70837-19-3
Record name methyl 2-aminopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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